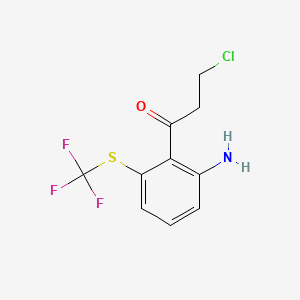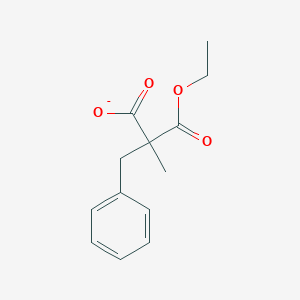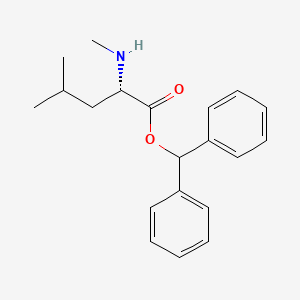
N-methyl-L-leucine benzhydryl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-L-leucine benzhydryl ester is a chemical compound with the molecular formula C20H25NO2 and a molecular weight of 311.42 g/mol . It is a derivative of the amino acid leucine, where the amino group is methylated, and the carboxyl group is esterified with benzhydryl alcohol. This compound is used in various chemical and biological research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-L-leucine benzhydryl ester typically involves the protection of the carboxyl group of N-methyl-L-leucine with a benzhydryl group. This is followed by the methylation of the amino group using diazomethane . The benzhydryl esters offer several beneficial features such as simple preparation, stability to methylation, and selective deprotection under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar protection and methylation strategies as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-L-leucine benzhydryl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: The benzhydryl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols.
Wissenschaftliche Forschungsanwendungen
N-methyl-L-leucine benzhydryl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of N-methylated peptides.
Biology: The compound is used in studies involving protein synthesis and modification.
Industry: The compound is used in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methyl-L-leucine benzhydryl ester involves its incorporation into peptide chains, where it can influence the structure and function of the resulting peptides. The methylation of the amino group can affect the peptide’s stability, folding, and interactions with other molecules . The benzhydryl ester group can be selectively removed under mild conditions, allowing for further modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-methyl-L-alanine benzhydryl ester
- N-methyl-L-valine benzhydryl ester
- N-methyl-L-isoleucine benzhydryl ester
Uniqueness
N-methyl-L-leucine benzhydryl ester is unique due to its specific structure, which combines the properties of N-methylated amino acids and benzhydryl esters. This combination provides stability during synthesis and allows for selective deprotection, making it a valuable tool in peptide synthesis .
Eigenschaften
Molekularformel |
C20H25NO2 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
benzhydryl (2S)-4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C20H25NO2/c1-15(2)14-18(21-3)20(22)23-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,18-19,21H,14H2,1-3H3/t18-/m0/s1 |
InChI-Schlüssel |
GKTRRNWREYWJAX-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
Kanonische SMILES |
CC(C)CC(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


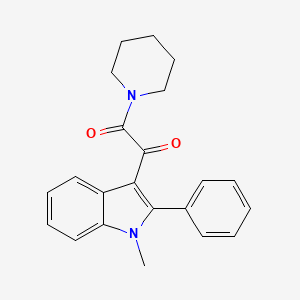
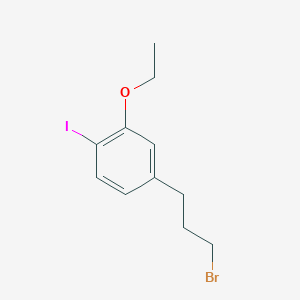
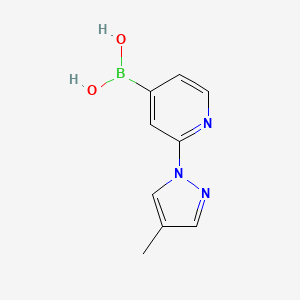
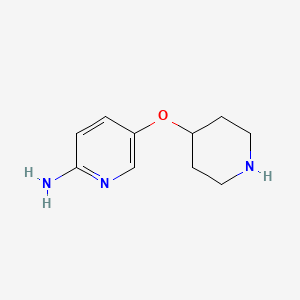
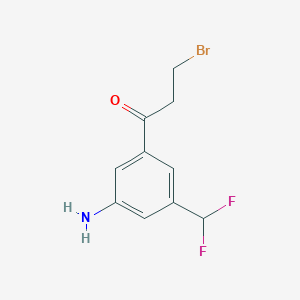
![1-(Bromomethyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14072011.png)
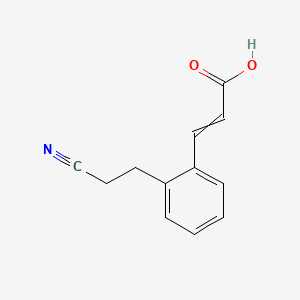
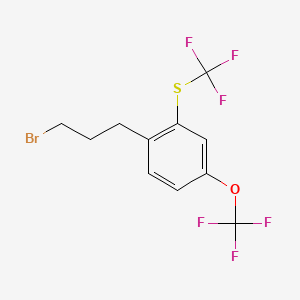
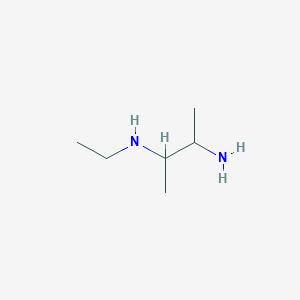
![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)
